molecular formula C18H19N3O2 B5490319 2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide

2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Numéro de catalogue B5490319
Poids moléculaire: 309.4 g/mol
Clé InChI: PRRRJWKIQQGFCY-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMI-977 or semapimod and is a potent inhibitor of pro-inflammatory cytokines.

Mécanisme D'action

CMI-977 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CMI-977 has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation. It also inhibits the activation of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators.

Avantages Et Limitations Des Expériences En Laboratoire

CMI-977 has several advantages for use in laboratory experiments. It is a potent inhibitor of pro-inflammatory cytokines and is relatively easy to synthesize. However, it also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several potential future directions for the study of CMI-977. One area of research is the development of more potent and selective inhibitors of pro-inflammatory cytokines. Another area of research is the investigation of CMI-977's potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of CMI-977 to improve its efficacy and safety for clinical use.
In conclusion, 2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential use in other inflammatory conditions.

Méthodes De Synthèse

The synthesis of CMI-977 involves the reaction of 2-methylindole-3-carboxaldehyde with tetrahydrofurfurylamine to form an imine intermediate. This intermediate is then reacted with cyanoacetic acid to form the corresponding cyanoacetamide. Finally, the cyanoacetamide is reacted with acryloyl chloride to form CMI-977.

Applications De Recherche Scientifique

CMI-977 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, sepsis, and other chronic inflammatory conditions.

Propriétés

IUPAC Name

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-16(15-6-2-3-7-17(15)21-12)9-13(10-19)18(22)20-11-14-5-4-8-23-14/h2-3,6-7,9,14,21H,4-5,8,11H2,1H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRRJWKIQQGFCY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.